

A Comprehensive Review of Bisphenol A (BPA): Signaling Pathways, Experimental Data, and Methodologies

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Compound of Interest		
Compound Name:	BPA-B9	
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Disclaimer: The term "BPA-B9" did not yield specific results in the conducted literature search. This document focuses on the extensive research available for Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. It is presumed that the user's interest lies in the biological and toxicological profile of BPA.

Bisphenol A (BPA) is a chemical compound used in the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[1][2][3] Extensive research has linked BPA to a variety of health concerns, including endocrine disruption, reproductive toxicity, and carcinogenesis.[1][3] This technical guide provides a detailed overview of the existing research on BPA, with a focus on its molecular mechanisms, associated signaling pathways, and key experimental findings.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of BPA.

Table 1: In Vitro Cytotoxicity and Endocrine Disruption of BPA and its Analogs



Cell Line	Compound	Concentration	Effect	Reference	
H295R	ВРА	200 μM (24h)	60.2% cell viability	[4]	
H295R	BPAF	200 μM (24h)	16.1% cell viability	[4]	
H295R	BPS	200 μM (24h)	62.6% cell viability	[4]	
MA-10	BPA	0.01 - 0.1 μΜ	Increased cell viability	[4]	
MA-10	BPA	100 - 200 μΜ	Decreased cell viability	[4]	
KGN	ВРА	10 μΜ	Increased mRNA expression of StAR, reduced progesterone level	[4]	
H1299	ВРА	Various	Increased active Caspase-3 levels, G0/G1 phase cell cycle arrest	[5]	

Table 2: Preweaning Body Weight of Sprague-Dawley Rats Exposed to BPA (CLARITY-BPA Core Study)

Data represents Mean Body Weight (g) \pm SE. N = number of litters.



Postna tal Day (PND)	Sex	Contro I (0 µg/kg BW/da y)	2.5 µg/kg BW/da y	25 µg/kg BW/da y	250 µg/kg BW/da y	2500 µg/kg BW/da y	25000 µg/kg BW/da y	Refere nce
1	Female	6.8 ± 0.1 (N=71)	6.7 ± 0.1 (N=60)	6.8 ± 0.1 (N=57)	6.8 ± 0.1 (N=58)	6.7 ± 0.1 (N=59)	6.8 ± 0.1 (N=59)	[6]
1	Male	7.2 ± 0.1 (N=71)	7.1 ± 0.1 (N=60)	7.3 ± 0.1 (N=57)	7.2 ± 0.1 (N=59)	7.1 ± 0.1 (N=60)	7.3 ± 0.1 (N=60)	[6]
21	Female	50.1 ± 0.6 (N=70)	49.5 ± 0.7 (N=56)	50.6 ± 0.6 (N=55)	49.2 ± 0.7 (N=56)	48.6 ± 0.7 (N=56)	49.1 ± 0.6 (N=57)	[6]
21	Male	53.0 ± 0.6 (N=70)	52.2 ± 0.6 (N=58)	53.6 ± 0.6 (N=56)	51.8 ± 0.7 (N=58)	51.5 ± 0.7 (N=59)	52.4 ± 0.7 (N=59)	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

The Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) program was a large-scale study designed to assess the full range of potential health effects of BPA exposure.[7]

- Animal Model: Sprague-Dawley rats.[7]
- Dosing: Pregnant rats were orally dosed with BPA at 2.5, 25, 250, 2500, or 25000 µg/kg of body weight per day. A vehicle control and an estrogenic control (ethinyl estradiol at 0.05 or 0.5 µg/kg/day) were also included.[7]

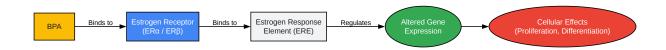


- Study Design: The study had two main components: a core guideline-compliant two-year
 toxicity study and investigational studies conducted by university researchers using the same
 animals and tissues.[7] A key strength was the identical and controlled BPA exposure
 conditions for both components, with samples provided to grantees in a blinded manner to
 minimize bias.[7]
- Endpoints: The core study evaluated traditional toxicological endpoints, while grantee studies investigated a wide range of additional disease-relevant outcomes.[7][8]
- Cell Line: Human adrenocortical carcinoma cell line (H295R).
- Treatment: Cells were exposed to varying concentrations of BPA and its analogs (e.g., BPAF, BPS) for 24 hours.
- Viability Assay: Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells.
- Steroidogenesis Analysis: The production of steroid hormones such as progesterone and estradiol was quantified in the cell culture medium using techniques like ELISA or LC-MS/MS.
- Gene Expression Analysis: The mRNA expression levels of key steroidogenic enzymes (e.g., StAR, Hsd3b2, Cyp11a1) were measured by quantitative real-time PCR (qPCR).[4]

Signaling Pathways Affected by BPA

BPA exerts its effects by interacting with various cellular signaling pathways, often by mimicking the action of endogenous hormones like estrogen.[1][2]

BPA is a known xenoestrogen that can bind to estrogen receptors (ER α and ER β), leading to the activation of downstream signaling cascades. This can disrupt normal endocrine function and contribute to the development of hormone-dependent cancers.[1]

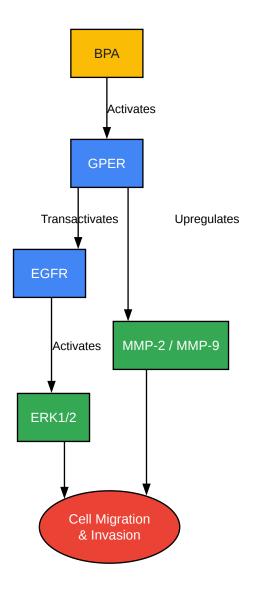




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Caption: BPA binding to estrogen receptors and subsequent gene regulation.

Accumulating evidence suggests that BPA can also signal through the G protein-coupled estrogen receptor (GPER). This pathway is implicated in the growth, proliferation, migration, and invasion of cancer cells.[9][10] In lung cancer cells, BPA-induced activation of GPER leads to the upregulation of matrix metalloproteinases (MMPs) and the activation of the ERK1/2 pathway.[9]



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Caption: GPER-mediated signaling cascade initiated by BPA in cancer cells.



BPA is considered an environmental obesogen. It may promote obesity by interfering with endocrine signaling, activating lipid metabolism, and stimulating pathways related to atherosclerosis.[11] BPA exposure has been shown to activate C/EBP-α, LPL, and mTOR, which are involved in lipogenesis and adipokine secretion, while decreasing adiponectin secretion.[11] Furthermore, BPA's interaction with estrogen receptors can disrupt the signaling of leptin and adiponectin, which are crucial for regulating energy balance and insulin sensitivity. [11]



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Caption: Workflow of BPA's contribution to adipogenesis and obesity.

In conclusion, the existing body of research provides substantial evidence for the multifaceted effects of BPA on biological systems. Through its interaction with various signaling pathways, BPA can induce a wide range of adverse health outcomes. The quantitative data and detailed experimental protocols from studies like the CLARITY-BPA program are invaluable for understanding the dose-dependent effects of this ubiquitous environmental contaminant and for informing public health and regulatory decisions.

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